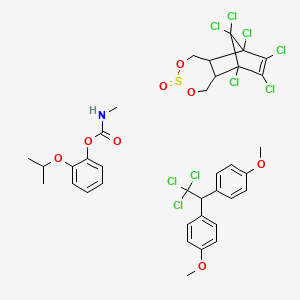
2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate is a chemical compound with the molecular formula C10H11F6N3O3P. It is known for its unique structure, which includes a diazonium group, making it a valuable reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate typically involves the diazotization of 2,5-dimethoxy-4-acetamidoaniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of hexafluorophosphoric acid. The reaction is usually conducted at low temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and precise control of temperature and reagent addition are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Azo coupling is often performed in alkaline conditions using phenols or aromatic amines as coupling partners.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used under acidic conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Azo compounds with vibrant colors, useful in dye manufacturing.
Reduction Reactions: The corresponding aniline derivative.
Aplicaciones Científicas De Investigación
2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted aromatic compounds.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo linkages.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate involves the formation of a diazonium ion, which is highly reactive. This ion can undergo various reactions, such as substitution and coupling, by interacting with nucleophiles or other reactive species. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Acetamido-2,5-dimethoxybenzenediazonium hexafluorophosphate
- 2,5-Dimethoxy-4-iodobenzenediazonium hexafluorophosphate
- 2,5-Dimethoxy-4-methylbenzenediazonium hexafluorophosphate
Uniqueness
2,5-Dimethoxy-4-acetamidobenzenediazonium hexafluorophosphate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability compared to other diazonium salts. This makes it particularly useful in specific synthetic applications and research contexts .
Propiedades
Número CAS |
72102-61-5 |
|---|---|
Fórmula molecular |
C10H12F6N3O3P |
Peso molecular |
367.18 g/mol |
Nombre IUPAC |
4-acetamido-2,5-dimethoxybenzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C10H11N3O3.F6P/c1-6(14)12-7-4-10(16-3)8(13-11)5-9(7)15-2;1-7(2,3,4,5)6/h4-5H,1-3H3;/q;-1/p+1 |
Clave InChI |
UVCFACXCUZGBNT-UHFFFAOYSA-O |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1OC)[N+]#N)OC.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)













